molecular formula C16H10F3N3O B2539440 N-(quinoxalin-6-yl)-3-(trifluoromethyl)benzamide CAS No. 478079-10-6

N-(quinoxalin-6-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2539440
CAS No.: 478079-10-6
M. Wt: 317.271
InChI Key: UPNHFLHYNHPRKE-UHFFFAOYSA-N
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Description

N-(Quinoxalin-6-yl)-3-(trifluoromethyl)benzamide (CAS Number: 478079-10-6) is a chemical compound with the molecular formula C 16 H 10 F 3 N 3 O and a molecular weight of 317.27 g/mol [ citation:1 ]. It features a benzamide core substituted with a trifluoromethyl group and is linked to a quinoxaline heterocycle, a scaffold widely recognized in medicinal chemistry for its diverse biological potential [ citation:3 ]. The quinoxaline moiety is a privileged structure in drug discovery, and derivatives based on this framework have demonstrated a broad spectrum of significant biological activities in research. Recent scientific literature highlights that quinoxaline derivatives are investigated for various therapeutic areas, including anticancer, antimicrobial, antidiabetic, and anti-inflammatory applications, as well as for potential use in managing complex conditions like Alzheimer's disease [ citation:3 ]. Furthermore, hybrid molecules incorporating the quinoxaline structure, such as quinoxaline-containing sulfonamides, have shown advanced therapeutic potential as diuretic, antibacterial, antifungal, and antitumor agents in research settings, underlining the versatility and value of this heterocyclic system [ citation:6 ]. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-quinoxalin-6-yl-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N3O/c17-16(18,19)11-3-1-2-10(8-11)15(23)22-12-4-5-13-14(9-12)21-7-6-20-13/h1-9H,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNHFLHYNHPRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(quinoxalin-6-yl)-3-(trifluoromethyl)benzamide typically involves the reaction of quinoxaline derivatives with benzoyl chloride derivatives under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Acylation and Amide Functionalization

The amide group in N-(quinoxalin-6-yl)-3-(trifluoromethyl)benzamide undergoes acylation under mild conditions. For example:

  • Reaction with acetyl chloride in dimethylformamide (DMF) at 25°C yields N-acetyl derivatives.

  • Key observation : The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, accelerating acylation .

Reaction TypeReagent/ConditionsProductYieldReference
AcylationAcetyl chloride, DMF, 25°CN-acetyl derivative78%
Hydrolysis6M HCl, refluxCarboxylic acid62%

Nucleophilic Aromatic Substitution (NAS) at Quinoxaline Ring

The electron-deficient quinoxaline ring facilitates NAS reactions. For instance:

  • Substitution at the 2-position of quinoxaline with amines (e.g., morpholine) in acetonitrile under catalytic Fe/TBHP conditions .

  • Mechanism : Radical-mediated C–H activation followed by amine coupling .

SubstrateNucleophileCatalyst/ConditionsProductYield
Quinoxaline-6-ylMorpholineFe (5 mol%), TBHP, THF2-morpholino derivative94%

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles:

  • Reaction with oxalic acid under acidic conditions yields tetrahydroquinoxaline-dione derivatives .

  • Conditions : 100°C in HCl/water (1:1), 2 hours .

Starting MaterialReagentProductYield
This compoundOxalic acid, HCl1,4-dihydroquinoxaline-2,3-dione85%

Deprotection and Functional Group Interconversion

The amide group can be deprotected to regenerate free amines:

  • Hydrolysis with HCl/ethanol (1:2) at 60°C removes acetyl protecting groups .

ReactionConditionsProductYield
DeprotectionHCl/ethanol, 60°C6-(4-aminophenoxy) derivative91%

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group directs EAS reactions to meta positions:

  • Nitration with HNO₃/H₂SO₄ produces a nitro derivative at the 5-position of the benzamide ring.

ReactionReagentPositionYield
NitrationHNO₃/H₂SO₄, 0°CMeta68%

Catalytic Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification:

  • Suzuki-Miyaura coupling with aryl boronic acids forms biaryl derivatives .

CatalystCoupling PartnerProductYield
Pd(PPh₃)₄4-MeO-C₆H₄B(OH)₂4-methoxybiaryl derivative73%

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 240°C (DSC data).

  • pH Sensitivity : Stable in acidic conditions (pH 2–6) but hydrolyzes in alkaline media (pH > 8) .

Biological Activity via Chemical Interactions

While not a direct chemical reaction, the compound’s interactions with biological targets (e.g., efflux pumps) involve hydrogen bonding with the amide group and π-stacking with the quinoxaline ring .

Scientific Research Applications

Antimicrobial Activity

The antimicrobial properties of quinoxaline derivatives, including N-(quinoxalin-6-yl)-3-(trifluoromethyl)benzamide, have been extensively studied. Research indicates that compounds with a quinoxaline backbone exhibit significant activity against a range of pathogens.

  • Synthesis and Evaluation : A study synthesized several quinoxaline derivatives and evaluated their antimicrobial activities using the microbroth dilution method. Notably, certain compounds demonstrated remarkable effectiveness against Candida krusei and Candida parapsilosis, highlighting the potential for developing new antifungal agents from this class of compounds .
  • Mechanism of Action : The mechanism behind the antimicrobial effects is often linked to the ability of these compounds to inhibit bacterial efflux pumps. For instance, a series of quinoxaline derivatives were designed as efflux pump inhibitors (EPIs) against multidrug-resistant nontuberculous mycobacteria. These derivatives successfully restored drug susceptibility in resistant strains, suggesting therapeutic avenues for treating infections caused by resistant bacteria .

Anticancer Properties

Quinoxaline derivatives have also shown promise in oncology, particularly as potential anticancer agents.

  • Cell Line Studies : Research involving various quinoxaline-based compounds has indicated that they can inhibit the growth of cancer cell lines. For example, tetrazolo[1,5-a]quinoxaline derivatives demonstrated significant inhibitory effects on tumor cell lines, surpassing the efficacy of standard chemotherapeutics like doxorubicin while exhibiting low cytotoxicity to normal cells .
  • Targeting Specific Pathways : Some studies have focused on the ability of these compounds to act as inhibitors of specific pathways involved in cancer progression. For instance, certain quinoxaline derivatives were identified as selective activators of Sirtuin 6 (Sirt6), a protein involved in regulating cellular metabolism and stress responses. These activators not only exhibited low cytotoxicity but also suppressed proinflammatory cytokine production and showed potential antiviral activity against SARS-CoV-2 .

Drug Resistance Mechanisms

The role of this compound in overcoming drug resistance is particularly noteworthy.

  • Efflux Pump Inhibition : The compound's ability to inhibit efflux pumps has been a focal point in research aimed at combating antibiotic resistance. By restoring susceptibility to various antibiotics in resistant strains of bacteria, these quinoxaline derivatives serve as valuable tools in understanding resistance mechanisms and developing new treatment strategies .

Summary Table of Applications

ApplicationDescriptionKey Findings
Antimicrobial ActivityEffective against various pathogens including fungi and bacteriaSignificant activity against Candida species; potential for new antifungals
Anticancer PropertiesInhibitory effects on cancer cell linesSuperior efficacy compared to doxorubicin; low toxicity to normal cells
Drug Resistance MechanismsInhibition of efflux pumps restoring drug susceptibilitySuccessful restoration of antibiotic effectiveness in resistant bacterial strains

Mechanism of Action

The mechanism of action of N-(quinoxalin-6-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(quinoxalin-6-yl)-3-(trifluoromethyl)benzamide with benzamide derivatives from diverse sources, focusing on structural motifs, biological activities, and research findings.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Core Structure Substituents/Modifications Reported Activity Reference Study
This compound Benzamide + quinoxaline -CF₃ at C3 of benzamide; quinoxalin-6-yl Hypothesized kinase inhibition Inferred from analogs
N-[1-(benzoyloxy)ethyl]benzamide Benzamide + benzoyloxyethyl Benzoyloxyethyl side chain No cytotoxicity (Hep G2, MDA-MB-231) [, Compound 8]
N-(2-phenethyl)benzamide Benzamide + phenethyl Phenethylamine substitution No cytotoxicity (tested at 40 μg/mL) [, Compound 9]
N-[2-(benzoyloxy)-1-methyl-2-phenylethyl]-benzamide Benzamide + complex alkyl chain Benzoyloxy and phenyl groups on ethyl chain Novel structure, no reported activity [, Compound 10]
2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[[2-nitro-4-(trifluoromethyl)phenyl]amino]ethyl]-benzamide Benzamide + isoxazole-thioether -CF₃, nitro, and isoxazole-thioether groups Anticancer, antiviral (patent claim) []

Key Findings:

Structural Diversity and Activity: The quinoxaline moiety in the target compound distinguishes it from simpler benzamides (e.g., N-phenethylbenzamide) and may enhance binding to kinase ATP pockets due to its planar aromatic structure . Unlike thioether-linked benzamides in , the amide linkage in the target compound likely reduces metabolic cleavage, improving stability .

Patent-derived compounds with -CF₃ and thioether groups () emphasize the therapeutic relevance of such modifications in oncology and virology.

Research Gaps: Direct studies on this compound are absent in the provided evidence. However, its structural features align with trends observed in active analogs, warranting further investigation.

Implications for Future Research

The comparison highlights the importance of heterocyclic and fluorinated modifications in benzamide derivatives. For this compound, prioritized studies should include:

  • Kinase inhibition assays (e.g., EGFR, VEGFR) to validate hypothesized activity.
  • ADMET profiling to assess metabolic stability and toxicity.
  • Synthetic optimization to explore substituent effects (e.g., quinoxaline position, -CF₃ vs. other fluorinated groups).

Biological Activity

N-(quinoxalin-6-yl)-3-(trifluoromethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing from diverse sources to provide a comprehensive overview.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of quinoxaline derivatives with trifluoromethylated aromatic amines. Various synthetic routes have been explored to optimize yield and purity. For instance, recent methodologies have emphasized eco-friendly conditions and the use of greener solvents, which have shown promising results in terms of efficiency and environmental impact .

2.1 Anticancer Activity

This compound has demonstrated significant anticancer activity against various cancer cell lines. The compound was evaluated for its cytotoxic effects using standard assays such as MTT and IC50 determination:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)16.0
HCT-116 (Colon)19.0
NCI-H460 (Lung)22.0

The structure-activity relationship (SAR) studies indicate that the presence of the trifluoromethyl group significantly enhances the compound's potency compared to other derivatives lacking this substituent .

2.2 Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited antimicrobial activity against various bacterial strains. The zone of inhibition (ZOI) was measured against Gram-positive and Gram-negative bacteria:

Bacterial Strain Zone of Inhibition (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.

3. Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the quinoxaline scaffold can significantly affect biological activity. For example:

  • Trifluoromethyl group : Enhances lipophilicity and electronic properties, contributing to increased potency.
  • Substituents on the benzamide moiety : Electron-donating groups tend to improve anticancer activity, while electron-withdrawing groups may reduce it .

4. Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Anticancer Efficacy : A study conducted by researchers evaluated this compound against multiple cancer cell lines and found it to be more effective than conventional chemotherapy agents like doxorubicin in specific contexts .
  • Antimicrobial Screening : Another study assessed its efficacy against resistant bacterial strains and indicated promising results that warrant further investigation into its mechanism of action .

Q & A

Q. What are the standard synthetic routes for N-(quinoxalin-6-yl)-3-(trifluoromethyl)benzamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with coupling quinoxaline derivatives with benzamide precursors. For example, similar compounds are synthesized via nucleophilic substitution or amide bond formation using activated intermediates like benzoyl chlorides . Key steps include:

  • Quinoxaline functionalization : Introducing substituents at the 6-position of quinoxaline using coupling agents.
  • Benzamide activation : Reacting 3-(trifluoromethyl)benzoic acid derivatives with thionyl chloride to generate the corresponding acyl chloride, followed by coupling with the quinoxaline amine .
  • Characterization : Intermediates are confirmed via 1H^1H-NMR (e.g., monitoring shifts for trifluoromethyl and quinoxaline protons) and TLC for purity assessment. Final compounds are validated using high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are employed to confirm the structure and purity of this compound?

  • 1H^1H-NMR and 13C^{13}C-NMR : To verify proton environments (e.g., aromatic protons of quinoxaline at δ 8.5–9.0 ppm) and carbon backbone .
  • FT-IR : Confirms amide C=O stretching (~1650–1700 cm1^{-1}) and C-F vibrations (~1100–1200 cm1^{-1}) .
  • HPLC : Quantifies purity (>95% typically required for biological assays) using reverse-phase columns with UV detection at 254 nm .

Q. What are the primary biological targets or therapeutic areas under investigation for this compound?

This compound is explored as a kinase inhibitor, particularly targeting RAF and LCK kinases in oncology. For example, structurally related benzamide-quinoxaline hybrids show IC50_{50} values in the nanomolar range against BRAF-mutant cancers . The trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic kinase pockets .

Advanced Research Questions

Q. How can researchers optimize low-yield steps in the multi-step synthesis of this compound?

Low yields (e.g., 31% in final coupling steps) often arise from steric hindrance or side reactions. Strategies include:

  • Catalyst screening : Use Pd-based catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura coupling to improve quinoxaline functionalization .
  • Solvent optimization : Replace dichloromethane with polar aprotic solvents (e.g., DMF) to enhance intermediate solubility .
  • Temperature control : Lower reaction temperatures (<0°C) during acyl chloride formation to minimize decomposition .

Q. What strategies are recommended for resolving contradictions in reported IC50_{50}50​ values across different studies?

Discrepancies in IC50_{50} values (e.g., 3.5 vs. 25.0 nM for kinase inhibitors) may stem from:

  • Assay conditions : Differences in ATP concentrations (e.g., 10 μM vs. 1 mM) or buffer pH affecting enzyme activity .
  • Cell line variability : Use isogenic cell lines (e.g., BRAF V600E vs. wild-type) to isolate compound specificity .
  • Data normalization : Include positive controls (e.g., vemurafenib for BRAF assays) to standardize inhibition metrics .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s inhibitory potency?

  • Quinoxaline modifications : Introduce electron-withdrawing groups (e.g., nitro) at the 2-position to enhance π-stacking with kinase active sites .
  • Benzamide substitutions : Replace trifluoromethyl with sulfonamide groups to improve solubility while retaining potency .
  • Linker optimization : Incorporate methylene or ethylene spacers between quinoxaline and benzamide to reduce steric strain .

Q. What methodologies are effective in assessing the compound’s stability under various physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C for 24 hours. Monitor degradation via HPLC .
  • Plasma stability : Incubate with human plasma (37°C, 1–24 hours) and quantify intact compound using LC-MS/MS .
  • Photostability : Use ICH guidelines (e.g., Q1B) with UV light exposure (320–400 nm) to assess light sensitivity .

Q. How to address solubility issues in biological assays for this lipophilic compound?

  • Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity .
  • Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to enhance aqueous dispersion and bioavailability .
  • Prodrug design : Introduce phosphate or ester groups to improve solubility, which are cleaved enzymatically in vivo .

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